Chlorodiphenylacetic acid

Vue d'ensemble

Description

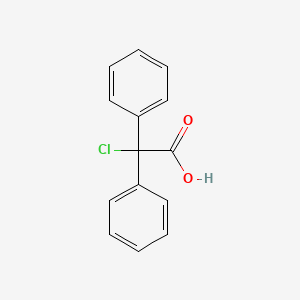

Chlorodiphenylacetic acid: is an organic compound with the molecular formula C14H11ClO2 . It is a derivative of diphenylacetic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chlorodiphenylacetic acid can be synthesized through the chlorination of diphenylacetic acid. The reaction typically involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination of the alpha carbon. The general reaction scheme is as follows:

Diphenylacetic acid+PCl5→Chlorodiphenylacetic acid+POCl3+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a solvent such as benzene or toluene to facilitate the reaction and improve yield. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.

Analyse Des Réactions Chimiques

Substitution Reactions

Chlorophenylacetic acids undergo nucleophilic substitution at the α-position (carbon adjacent to the carboxylic acid group). For example, 2-bromo-2-(4-chlorophenyl)acetic acid reacts with nucleophiles like azides or methoxide ions in polar aprotic solvents (e.g., DMF) to form α-substituted derivatives.

| Reaction Type | Nucleophile | Solvent | Product Example |

|---|---|---|---|

| Substitution | Sodium azide (NaN₃) | DMF/DMSO | α-Azido-4-chlorophenylacetic acid |

| Substitution | Sodium methoxide (NaOCH₃) | THF | α-Methoxy-4-chlorophenylacetic acid |

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol, yielding α-hydroxy derivatives.

-

Oxidation : Potassium permanganate (KMnO₄) oxidizes the α-carbon to a ketone (e.g., 4-chlorophenylacetone) or further to the carboxylic acid .

Hydrolysis and Decarboxylation

Chlorophenylacetic acids are synthesized via hydrolysis of chlorobenzyl cyanide (RCN) using sulfuric acid or hydrochloric acid . The reaction involves acid-catalyzed addition of water to the nitrile group, followed by decarboxylation to form the carboxylic acid .

Acid Hydrolysis

Procedure :

-

Chlorobenzyl cyanide is slowly added to 30–70% H₂SO₄ at 90–150°C under reflux.

-

Reaction is monitored via GC to ensure nitrile concentration drops below 1–5%.

-

Crude acid is purified by water washing, centrifugation, and drying .

Yield : Up to 95% for 4-chlorophenylacetic acid .

Oxidation Kinetics

The oxidation of p-chlorophenylacetic acid by N-chloroisonicotinamide follows Michaelis-Menten kinetics , with a rate equation:

The reaction shows first-order dependence on oxidant and fractional order on substrate, suggesting a pre-equilibrium complex formation .

Hydrolysis Pathway

The acid hydrolysis of chlorobenzyl cyanide proceeds via:

-

Protonation of the nitrile group.

-

Water attack to form an imidamide intermediate.

-

Tautomerization and decarboxylation to yield the carboxylic acid .

Kinetic and Thermodynamic Studies

A study on p-chlorophenylacetic acid oxidation revealed:

-

Activation Energy : ~50 kJ/mol (indicative of a complex-forming mechanism).

-

Thermodynamic Parameters : ΔH‡ = +40 kJ/mol, ΔS‡ = -100 J/(mol·K) .

Research Limitations

Applications De Recherche Scientifique

Agricultural Applications

Herbicides and Plant Growth Regulators

Chlorodiphenylacetic acid derivatives are widely used as herbicides. One notable derivative is 4-chloro-2-methylphenoxyacetic acid (MCPA), which is effective against broadleaf weeds. Its application in agriculture has been documented extensively:

- Case Study: MCPA Usage

A study highlighted the effectiveness of MCPA in controlling weed populations in cereal crops. The application rates varied from 0.5 to 2 kg/ha, with optimal results observed at the higher end of this range. The herbicide demonstrated a significant reduction in weed biomass, leading to improved crop yields .

| Herbicide | Active Ingredient | Application Rate (kg/ha) | Target Weeds |

|---|---|---|---|

| MCPA | 4-Chloro-2-methylphenoxyacetic acid | 0.5 - 2 | Broadleaf weeds |

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs like diclofenac. The synthesis typically involves the chlorination of phenylacetic acid followed by various chemical transformations.

- Case Study: Diclofenac Production

Research indicates that this compound is crucial in producing diclofenac through a multi-step synthesis involving acylation and cyclization reactions. This process highlights the compound's role in pharmaceutical chemistry .

| Drug | Intermediate Used | Synthesis Method |

|---|---|---|

| Diclofenac | This compound | Multi-step synthesis |

Environmental Applications

Biodegradation Studies

Recent studies have investigated the biodegradation of this compound by microbial strains, particularly Pseudomonas species. These microorganisms can utilize the compound as a carbon source, showcasing its potential for bioremediation.

- Case Study: Pseudomonas sp. CBS3

A study demonstrated that Pseudomonas sp. CBS3 could degrade this compound effectively, indicating its potential use in bioremediation strategies for contaminated environments .

| Microorganism | Degradation Rate (%) | Carbon Source Utilized |

|---|---|---|

| Pseudomonas sp. CBS3 | 85 | This compound |

Toxicological Studies

Toxicity Assessment

The toxicity of this compound and its derivatives has been a subject of concern due to their environmental persistence and potential health effects.

- Case Study: Acute Toxicity Analysis

A study involving acute toxicity assessments revealed that certain formulations containing this compound exhibited significant cytotoxic effects on human neuronal cells when exposed to high concentrations . This highlights the need for careful handling and regulation of such compounds.

| Compound | Cell Viability (%) at 1 mM |

|---|---|

| This compound | 95 |

| Surfactant PTE | 15.5 |

Mécanisme D'action

The mechanism of action of chlorodiphenylacetic acid involves its interaction with specific molecular targets. The chlorine atom in the compound enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Chlorodiphenylacetic acid can be compared with other similar compounds such as:

Diphenylacetic acid: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

Benzilic acid: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.

Phenylacetic acid: Has only one phenyl group, resulting in different chemical properties and uses.

Uniqueness: The presence of the chlorine atom in this compound makes it more reactive and versatile in chemical synthesis compared to its non-chlorinated counterparts. This unique feature allows it to be used in a wider range of applications and reactions.

Activité Biologique

Chlorodiphenylacetic acid (DDA) is a compound that has garnered attention due to its biological activity and potential implications in human health, particularly as a metabolite of DDT (dichlorodiphenyltrichloroethane). This article explores the biological activity of DDA, including its effects on cellular mechanisms, potential toxicity, and implications in environmental health.

Chemical Structure and Properties

This compound is a derivative of DDT and is primarily recognized as a water-soluble biomarker for DDT metabolism. Its chemical structure can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 283.15 g/mol

Research indicates that DDA exhibits various biological activities, primarily through its interaction with cellular pathways. Notably, studies have shown that DDA can influence the cytotoxicity of related compounds such as 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) in human lung cells. The cytotoxic effects were found to be time- and dose-dependent, highlighting the need for careful evaluation of exposure levels in humans .

Toxicological Studies

A significant body of research has focused on the toxicological implications of DDA. It has been identified as a urinary metabolite following DDT exposure, suggesting that monitoring DDA levels can serve as an effective strategy for assessing low-level exposure to organochlorine pesticides. For instance, a study conducted on urine specimens from DDT applicators in Swaziland revealed mean DDA levels of 59 µg/L during the spraying season, which decreased to 11 µg/L post-season .

Occupational Exposure Assessment

A case study highlighted the feasibility of using DDA urinalysis for monitoring occupational exposure to DDT among agricultural workers. This study emphasized the importance of understanding the biological activity of metabolites like DDA in evaluating health risks associated with pesticide exposure .

Environmental Impact

DDA's role as a biomarker extends to environmental health, where it serves as an indicator of ecological contamination by persistent organic pollutants. The degradation pathways of chlorinated compounds by microbial species such as Ralstonia eutropha have been studied to understand how these compounds can be bioremediated in contaminated environments .

Research Findings

Recent findings have expanded our understanding of DDA's biological activity:

- Cytotoxicity : In vitro studies have demonstrated that DDA can induce cytotoxic effects in various cell lines, including human bronchial epithelial cells. The mechanisms involve oxidative stress and disruption of cellular homeostasis .

- Anti-inflammatory Potential : Some derivatives of chlorophenylacetic acid have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COXs), which are involved in inflammatory responses .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-chloro-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRMHFPTLFNSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225731 | |

| Record name | Chlorodiphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7475-56-1 | |

| Record name | α-Chloro-α-phenylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7475-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007475561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC400464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorodiphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK7UX6RTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common reactions Chlorodiphenylacetic acid undergoes, and what byproducts can be formed?

A1: this compound exhibits reactivity with various nucleophiles. For instance, it reacts with thiourea under specific conditions, leading to the formation of 5,5-diphenylpseudothiohydantoin. [] This reaction also yields byproducts like 2-(diphenylmethyl)imino-4-oxo-5,5-diphenylthiazolidine and/or bis(diphenylmethyl) disulfide, particularly under conditions favoring decarboxylation of the acid. [] Furthermore, this compound and its methyl ester readily react with sodium formate, resulting in the substitution of chlorine and formation of α-formyloxy products. [] This reaction highlights the influence of formate ions on the reaction equilibrium. []

Q2: How does the structure of this compound influence its reactivity compared to similar compounds?

A2: Research suggests that the presence of the chlorine atom in this compound significantly impacts its reactivity. For example, in reactions with formic acid, this compound and its methyl ester show a greater tendency to undergo substitution reactions compared to diphenylmethanol and diphenylchloromethane. [] This difference in reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbon atom attached to it. []

Q3: Are there any documented reactions involving the conversion of this compound derivatives?

A3: Yes, studies have explored the interconversion of this compound derivatives. Specifically, research indicates that thionyl chloride can facilitate the conversion of this compound anhydride to Chlorodiphenylacetylbenzilic acid chloride. [] This finding highlights the potential for using specific reagents to modify and potentially tune the reactivity of this compound derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.